molecular formula C10H9BrN2 B1319989 5-Bromo-3-methyl-1-phenylpyrazole CAS No. 41327-15-5

5-Bromo-3-methyl-1-phenylpyrazole

Cat. No. B1319989
CAS RN: 41327-15-5
M. Wt: 237.1 g/mol
InChI Key: CBUGJUKHYWJICM-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1-phenylpyrazole is a chemical compound with the molecular formula C10H9BrN2 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus, which is a part of 5-Bromo-3-methyl-1-phenylpyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methyl-1-phenylpyrazole consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The exact mass of the molecule is 235.994904 Da .


Chemical Reactions Analysis

Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .


Physical And Chemical Properties Analysis

5-Bromo-3-methyl-1-phenylpyrazole has a density of 1.4±0.1 g/cm3, a boiling point of 312.5±22.0 °C at 760 mmHg, and a flash point of 142.8±22.3 °C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

5-Bromo-3-methyl-1-phenylpyrazole: serves as a versatile scaffold in organic synthesis and medicinal chemistry. It is often used as a starting material for the preparation of more complex heterocyclic systems, which are of significant relevance in the pharmaceutical field . The compound’s structural versatility allows for the creation of diverse molecules with potential therapeutic effects.

Tautomerism and Reactivity Studies

The tautomerism exhibited by pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole , influences their reactivity. This phenomenon is crucial for understanding the synthetic strategies where pyrazoles are involved, as well as the biological activities of compounds bearing a pyrazole moiety. Studies on tautomerism can lead to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Synthesis of Condensed Heterocyclic Systems

5-Bromo-3-methyl-1-phenylpyrazole: is explored as a precursor in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems have various applications, including the development of new drugs and materials with unique properties .

Development of Antimicrobial and Antifungal Agents

Pyrazole derivatives, including 5-Bromo-3-methyl-1-phenylpyrazole , have been studied for their antimicrobial and antifungal properties. They are considered in the design of new compounds that could serve as potent agents against various microbial and fungal pathogens .

Anti-inflammatory and Anticancer Research

The anti-inflammatory and anticancer activities of pyrazole derivatives make 5-Bromo-3-methyl-1-phenylpyrazole a valuable compound in the research and development of new therapeutic agents. Its modification can lead to the discovery of novel drugs with improved efficacy and safety profiles .

Antidiabetic Drug Development

Research has indicated that pyrazole derivatives can exhibit antidiabetic effects. Therefore, 5-Bromo-3-methyl-1-phenylpyrazole may be used as a framework for the development of new antidiabetic medications, contributing to the treatment of diabetes and its complications .

Safety and Hazards

The safety data sheet for 5-Bromo-3-methyl-1-phenylpyrazole indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may continue to explore the diverse applications and synthesis techniques of pyrazole derivatives .

properties

IUPAC Name

5-bromo-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGJUKHYWJICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591912
Record name 5-Bromo-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-1-phenylpyrazole

CAS RN

41327-15-5
Record name 5-Bromo-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 5-bromo-3-methyl-1-phenylpyrazole is treated with potassium amide in liquid ammonia?

A1: When 5-bromo-3-methyl-1-phenylpyrazole is reacted with potassium amide in liquid ammonia, an interesting phenomenon occurs. The bromine atom, originally attached to the 5th position of the pyrazole ring, migrates to the adjacent carbon atom. This results in the formation of a new isomer of the molecule. The research paper suggests that this bromine migration is likely an intermolecular transbromination process [].

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